Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
Description
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride (CAS: 1260387-16-3) is a cyclobutane-based compound featuring a unique trifluoromethyl-methoxy substitution pattern. Its structure includes:
- A cyclobutane ring with a 1-amino group and a 1-carboxylate methyl ester.
- 3-Methoxy and 3-trifluoromethyl substituents at the 3-position, conferring both lipophilic (CF₃) and polar (OCH₃) characteristics.
- A hydrochloride salt form, enhancing solubility in polar solvents .
This compound is used as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system disorders or cancer due to its rigid cyclobutane scaffold and fluorine-enhanced bioavailability .
Properties
IUPAC Name |
methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-5(13)6(12)3-7(4-6,15-2)8(9,10)11;/h3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOHHMARHIFXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(C(F)(F)F)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411268-97-6 | |
| Record name | rac-methyl (1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is to start with a suitable precursor such as a cyclobutane derivative and introduce the trifluoromethyl group through trifluoromethylation reactions. The methoxy group can be introduced through methylation reactions, and the amino group can be added through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the trifluoromethyl group and other functional groups.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Functionalization of Cyclobutane : Using trifluoromethyl iodide.
- Amination : Introduction of the amino group via ammonia or amine sources.
- Methoxylation : Using methanol under acidic conditions.
- Carboxylation : Employing carbon dioxide or carboxylic acid derivatives.
- Formation of Hydrochloride Salt : Treatment with hydrochloric acid.
This multi-step synthesis allows for high-purity yields suitable for biological evaluations .
Chemistry
The compound serves as a building block in organic synthesis , particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biology
In biological studies, methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride is utilized to:
- Investigate enzyme mechanisms.
- Explore metabolic pathways.
- Study interactions with various biological targets.
Medicine
The compound shows potential therapeutic applications, particularly:
- As a precursor in drug development.
- In studies related to antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
Research indicates that cyclobutane-containing compounds often exhibit significant antimicrobial properties. Although specific data on this compound's efficacy is limited, structural analogs have demonstrated effectiveness against various fungal strains, suggesting potential for further exploration in this area .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials that require unique properties due to its trifluoromethyl and methoxy groups. These characteristics enhance the performance of materials in various applications.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug design, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The exact molecular targets and pathways involved would vary depending on the biological system or material being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares the target compound with analogues, emphasizing substituent effects:
*log P values estimated via computational tools or inferred from structural analogs (e.g., ).
Key Observations:
- Trifluoromethyl Group: The CF₃ group in the target compound increases lipophilicity (log P ~1.8) compared to hydroxylated (log P ~-1.0) or methylamino (log P ~0.5) analogues, enhancing blood-brain barrier penetration .
- Methoxy Group : The 3-OCH₃ substituent improves metabolic stability relative to unsubstituted cyclobutanes .
- Hydrochloride Salt : Enhances aqueous solubility compared to free-base forms (e.g., reports solubility in ethyl acetate/water systems).
Comparison with Analogues:
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Synthesized via sodium hydride-mediated alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, followed by HCl deprotection. Yield: 100% .
- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (): Prepared via HCl-mediated deprotection of a Boc-protected intermediate. Yield: 100% .
The trifluoromethyl group in the target compound likely requires specialized fluorination steps, increasing synthetic complexity compared to methyl or hydroxyl analogues.
Pharmacological and Industrial Relevance
- Target Compound : Used in drug discovery for its balanced lipophilicity and metabolic stability. Suppliers like Juye Xiandai Fine Chemical Co., Ltd. highlight its demand in preclinical research .
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Intermediate for antitumor agents (e.g., LCMS m/z 411 [M+H]⁺ corresponds to a spirocyclic anticancer candidate) .
- ACNU (): A nitrosourea anticancer agent with log P 0.92, demonstrating that moderate lipophilicity (similar to the target compound) is optimal for brain tumor penetration .
Biological Activity
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which has been associated with enhanced biological activity in various pharmacological contexts. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride
- Molecular Formula : C7H10F3N O3•HCl
- Molecular Weight : 227.62 g/mol
- Physical Form : Powder
- Purity : ≥95%
The trifluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability, which can lead to increased potency in biological systems. Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the presence of the trifluoromethyl group can facilitate stronger binding interactions due to enhanced hydrophobic effects.
- Receptor Modulation : There is evidence that similar compounds can modulate receptor activity, affecting neurotransmitter systems and potentially leading to therapeutic effects in conditions like depression or anxiety.
Therapeutic Applications
Research into compounds with similar structures suggests potential applications in various therapeutic areas:
- Neuropharmacology : Compounds with amino and methoxy groups have been studied for their neuroprotective effects and potential as antidepressants.
- Anticancer Activity : Some studies indicate that trifluoromethyl-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Neuroprotective Effects
A study investigating a related compound demonstrated significant neuroprotective effects in animal models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress pathways, suggesting that methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride may have similar protective properties.
Case Study 2: Anticancer Activity
Another relevant study focused on a series of trifluoromethyl-substituted compounds that exhibited potent anticancer activity against various cancer cell lines. The findings indicated that these compounds could induce apoptosis via mitochondrial pathways, highlighting the potential of methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate; hydrochloride in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride, and how can yield be optimized?
- Methodology : A common route involves dissolving intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, followed by reaction with toluenesulfonate monohydrate. The mixture is concentrated under reduced pressure, filtered, and purified to achieve ~80% yield . Optimization strategies include adjusting solvent ratios (e.g., ethyl acetate for solubility) and reaction times under nitrogen to minimize side reactions .
- Key Data : ¹H-NMR (DMSO-D6) δ: 9.10 (2H, brs), 3.82 (3H, s), 2.56–2.31 (7H, m) confirms the cyclobutane core and trifluoromethyl group .
Q. How is the compound characterized, and what analytical techniques ensure structural fidelity?
- Methodology : Use LCMS (e.g., m/z 411 [M+H]⁺) and HPLC (retention time: 1.18 minutes) for purity assessment . ¹H-NMR and ¹³C-NMR validate stereochemistry and substituent positions, particularly the methoxy and trifluoromethyl groups .
- Troubleshooting : Discrepancies in retention times or unexpected LCMS peaks may indicate incomplete purification or degradation. Re-run chromatography (e.g., silica gel with ethyl acetate/methanol) to resolve .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Follow GHS classification (e.g., EC No 1272/2008) for hazard communication. Use fume hoods due to potential respiratory irritants and wear nitrile gloves to avoid dermal exposure. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity, improving membrane permeability. It also stabilizes intermediates via electron-withdrawing effects during nucleophilic substitutions or cyclization steps .
- Case Study : In spirocyclic derivatives (e.g., diazaspiro[3.5]non-8-ene-8-carboxamide), the trifluoromethyl group increases binding affinity to targets like kinase enzymes by 3–5-fold compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 80% vs. 97%)?
- Experimental Design : Compare reaction conditions:
| Parameter | 80% Yield | 97% Yield |
|---|---|---|
| Solvent | Ethyl acetate | Ethyl acetate/DMF |
| Purification | Filtration | Column chromatography |
| Atmosphere | Ambient | Nitrogen |
- Resolution : Nitrogen atmosphere and column chromatography reduce oxidative byproducts and improve purity. Replicate high-yield conditions with controlled inert environments .
Q. What strategies are effective for synthesizing structurally related cyclobutane derivatives?
- Methodology : Use stereoselective cyclization with chiral catalysts (e.g., Rh(II)-based) to control cyclobutane ring formation. For example, trans-3-amino-1-methylcyclobutanol hydrochloride is synthesized via cyclobutanone intermediates and ammonia reduction .
- SAR Insights : Modifying the methoxy group to hydroxy (e.g., methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) alters hydrogen-bonding capacity, impacting biological target engagement .
Q. How can researchers leverage LCMS/HPLC data to troubleshoot reaction intermediates?
- Case Example : A discrepancy in LCMS m/z (e.g., observed m/z 658 vs. expected 791) suggests incomplete coupling. Verify stoichiometry of reagents like 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate and adjust equivalents (e.g., 1.05–1.2 equivalents) .
- Advanced Analysis : Use high-resolution MS (HRMS) to distinguish isobaric intermediates and MS/MS fragmentation to confirm backbone connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
